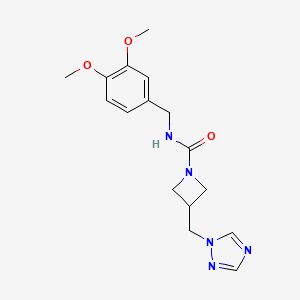![molecular formula C18H18N4O B2867854 4-(1H-pyrrol-1-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide CAS No. 2034587-33-0](/img/structure/B2867854.png)
4-(1H-pyrrol-1-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1H-pyrrol-1-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide, also known as THPPB, is a small molecule compound that has gained attention in scientific research due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Heterocyclic Synthesis
Research has shown that compounds related to "4-(1H-pyrrol-1-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide" are utilized in the synthesis of diverse heterocyclic compounds. For example, studies have demonstrated the synthesis of pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives through the reactivity of related compounds towards various nitrogen nucleophiles. This work underscores the versatility of such compounds in generating a broad spectrum of heterocyclic structures, which are of significant interest in pharmaceutical and materials science research (Mohareb et al., 2004).
Molecular Interactions
Another aspect of scientific research involving "this compound" focuses on the molecular interactions of related compounds. For instance, detailed studies on the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor have provided insights into the conformations and pharmacophore models that underlie the binding interactions with the receptor. Such research is critical for the development of targeted therapeutic agents (Shim et al., 2002).
Novel Compounds and Therapeutic Applications
The synthesis of novel compounds with potential therapeutic applications is a significant area of research. For example, the design and synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles have shown remarkable antiavian influenza virus activity. This research path explores the therapeutic potential of such compounds, indicating their relevance in developing antiviral drugs (Hebishy et al., 2020).
Antimicrobial and Antiproliferative Activities
Further studies have extended to the synthesis, antimicrobial, and antiproliferative activities of newly synthesized heterocycles, demonstrating the broad spectrum of biological activities that these compounds may exhibit. Molecular docking and computational studies complement these efforts, offering insights into the mechanisms of action and potential applications in treating various diseases (Fahim et al., 2021).
Propiedades
IUPAC Name |
4-pyrrol-1-yl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O/c23-18(20-15-8-12-22-17(13-15)7-9-19-22)14-3-5-16(6-4-14)21-10-1-2-11-21/h1-7,9-11,15H,8,12-13H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSNWGDIPDMPVKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CC1NC(=O)C3=CC=C(C=C3)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4-[(4-Nitrophenyl)sulfanyl]phenylboronic acid](/img/structure/B2867788.png)
![4-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2867789.png)
![7-(4-(4-fluorobenzoyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2867790.png)

![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methyl-3-nitrobenzamide](/img/structure/B2867793.png)
